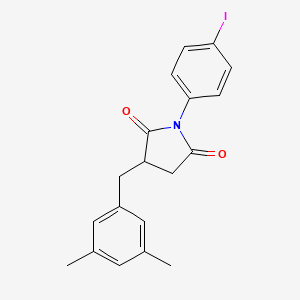
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide, also known as PPM-18, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PPM-18 is a hydrazone derivative that has been synthesized using various methods, and it has been found to have promising biochemical and physiological effects.
作用機序
The mechanism of action of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and antimicrobial activity. 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its promising biochemical and physiological effects. However, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, the development of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide derivatives with improved solubility and reduced toxicity could enhance its potential as a therapeutic agent.
合成法
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with 2-phenylbutanohydrazide in the presence of a catalyst, as well as the reaction of 3-pyridinecarboxaldehyde with 2-phenylbutanohydrazide in the presence of a base. The yield of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been reported to be around 60-70% using these methods.
科学的研究の応用
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative diseases, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have neuroprotective effects and can prevent the death of neurons. In infectious diseases, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been shown to have antimicrobial activity against various pathogens.
特性
IUPAC Name |
2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-15(14-8-4-3-5-9-14)16(20)19-18-12-13-7-6-10-17-11-13/h3-12,15H,2H2,1H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOTWIHEFWUOGI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4882528.png)
![N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide](/img/structure/B4882534.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4882537.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)